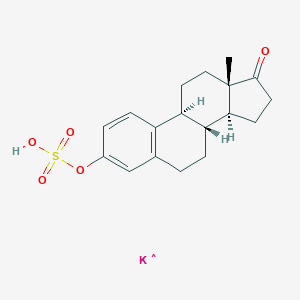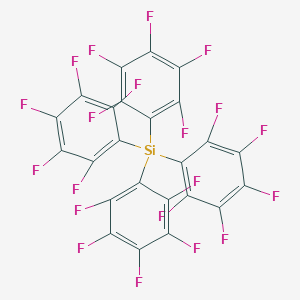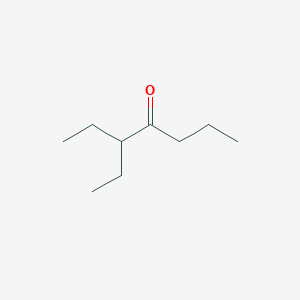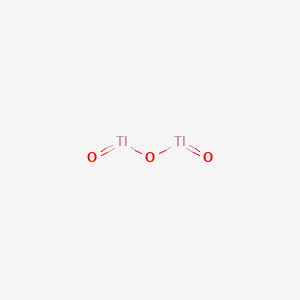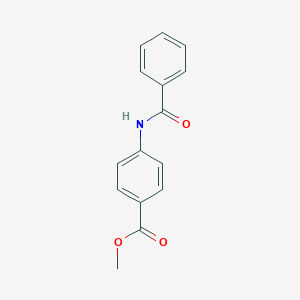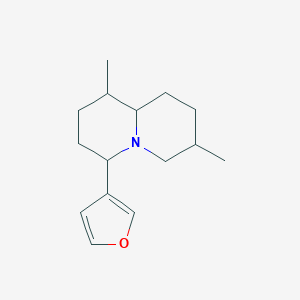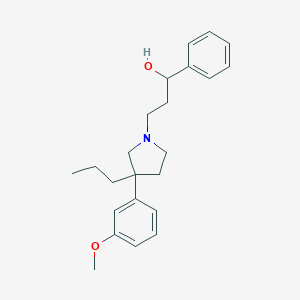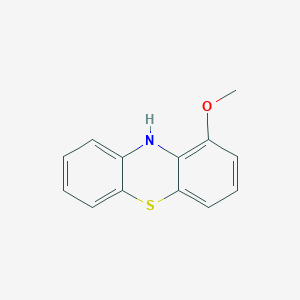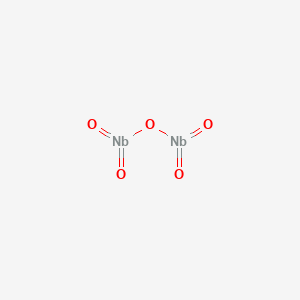
Niobium(V) oxide
Vue d'ensemble
Description
Niobium(V) oxide , a compound with intriguing physical and chemical properties, has been studied for over 75 years, albeit with contradictory and insufficient information regarding its various stoichiometric and non-stoichiometric phases. This material, due to its unique physical properties, finds applications in diverse areas like solid electrolytic capacitors, catalysis, and photochromic devices (Nico, Monteiro, & Graça, 2016).
Synthesis Analysis
Synthesis of Niobium(V) oxide typically involves solvothermal processes, which lead to powders with significant surface areas and varying crystalline structures based on the water content used during the synthesis process. These methods affect particle size and the extension of the Nb–O–Nb network, which are crucial for its catalytic and photocatalytic applications (Kominami et al., 2001).
Molecular Structure Analysis
The molecular structure of Niobium(V) oxide varies with its crystalline phases and polymorphs, which has led to inconsistencies in nomenclature across different studies. These structures range from distorted NbO6 octahedra in bulk materials to more complex structures in nano-sized materials, significantly affecting their physical properties and reactivity (Kreissl et al., 2017).
Chemical Reactions and Properties
Niobium(V) oxide acts as an efficient catalyst in various chemical reactions, such as the transesterification of β-keto esters. Its catalytic activities are influenced by the molecular structure and surface properties, with different Nb-based oxides showing varying degrees of efficiency based on their structural characteristics (Sairre, Bronze‐Uhle, & Donate, 2005).
Physical Properties Analysis
Physical properties of Niobium(V) oxide include its phase transitions, conductivity, and surface area. These properties are crucial for its applications in energy storage, where niobium-based oxides show promise due to their high operating voltages and rate capabilities, although their intrinsic poor electrical conductivity presents challenges (Deng, Fu, Zhu, & Yu, 2019).
Chemical Properties Analysis
The chemical properties of Niobium(V) oxide, particularly its reactivity and acidity, are influenced by its molecular structure. Supported niobium oxide catalysts show distinct molecular structures and reactivity, controlled by the surface pH, leading to the formation of Lewis and Brønsted acid sites. These sites are essential for catalytic reactions, especially in selective oxidation processes (Jehng & Wachs, 1990).
Applications De Recherche Scientifique
-
Glass and Ceramics Technology
- Niobium(V) oxide is in demand as a highly polarizing modifier in glass technology . In the production of ceramics for electronics, phases with the pyrochlore structure based on Nb2O5 are used to obtain thermostable ceramic materials with low dielectric losses .
- The synthesis of niobium oxide was conducted at temperatures 600, 1000, and 1200°C . The products of synthesis were analyzed by means of x-ray diffraction, scanning electron microscopy, x-ray microscopy, and differential thermal and thermogravimetric analysis .
- The annealing of niobium citrate at 600°C makes it possible to obtain niobium oxide particles with average size equal to about 70 nm, which is 4 – 6 times smaller than Nb2O5 obtained from Nb2O5·nH2O precipitate .
-
Metallurgy
-
Chemical Technology of Refractory Compounds
-
Catalysis
-
Solar Energetics
-
Optoelectronic Devices
-
Welding
-
Nuclear Industries
-
Electronics
-
Optical Coatings
-
Gas Sensors
-
Lithium Niobate Production
Safety And Hazards
Orientations Futures
Niobium(V) oxide has received significant interest due to its versatile electrochemical properties . For example, it has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . In addition, studies have shown that niobium oxides show excellent potential as catalyst materials for production of fuels and chemicals from biomass sources . The potential of amorphous and nanostructured Nb2O5 for electrochromic windows has also been investigated .
Propriétés
IUPAC Name |
dioxoniobiooxy(dioxo)niobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nb.5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKATWMILCYLAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Nb](=O)O[Nb](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nb2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals insoluble in water; [Sax] | |
| Record name | Niobium pentoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2048 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Niobium(V) oxide | |
CAS RN |
1313-96-8 | |
| Record name | Niobium pentoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diniobium pentaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Niobium (5) Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



